molecular formula C4H9N3O5 B13784390 2-(Ethylnitroamino)ethyl nitrate CAS No. 85068-73-1

2-(Ethylnitroamino)ethyl nitrate

Cat. No.: B13784390
CAS No.: 85068-73-1
M. Wt: 179.13 g/mol
InChI Key: JOPZHCIUTNIPAH-UHFFFAOYSA-N
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Description

Contextualization within Advanced Nitrogen-Rich Organic Chemistry

Nitrogen-rich compounds are a cornerstone of energetic materials and are increasingly recognized for their utility as versatile synthetic intermediates. frontiersin.orgdtic.mil The presence of multiple nitrogen-containing functional groups, or "energetic motifs," within a single molecule often imparts unique chemical properties. nih.gov The development of such compounds is a continuing focus of synthetic and theoretical chemistry. energetic-materials.org.cnresearchgate.net

2-(Ethylnitroamino)ethyl nitrate (B79036) is a multifunctional compound belonging to two distinct chemical families: nitroamines and organic nitrate esters.

Nitroamines : Also known as nitramides, these are organic compounds characterized by a nitro group (-NO2) bonded directly to the nitrogen of an amine (R1R2N−NO2). wikipedia.org The parent compound of this class is nitramide (B1216842) (H2N−NO2). wikipedia.org Depending on the substituents, they can be primary or secondary nitroamines. Aromatic compounds with an amino or nitro substituent are often referred to as anilines or nitrobenzenes, respectively. researchgate.net

Nitrate Esters : This class of organic compounds possesses the functional group R−ONO2, formed from the esterification of an alcohol with nitric acid. wikipedia.orgepfl.ch A well-known example is nitroglycerin, which, despite its name, is a nitrate ester, not a nitro compound. wikipedia.org This family includes a wide range of materials, from propellants like nitrocellulose to pharmaceuticals like isosorbide (B1672297) dinitrate. taylorandfrancis.comnih.gov

The dual-functional nature of 2-(Ethylnitroamino)ethyl nitrate places it in the category of high-energy density materials, where properties are influenced by the interplay between the nitroamino and nitrate ester groups. dtic.mil

The synthesis of nitrate esters has a long history, with early methods relying on the esterification of alcohols using a mixture of concentrated nitric and sulfuric acids. taylorandfrancis.comacs.org This "mixed acid" method was crucial for producing foundational energetic materials like nitroglycerin and nitrocellulose. taylorandfrancis.comacs.org Over time, procedural modifications were introduced, such as the addition of urea (B33335) to eliminate nitrous acid, a common impurity. acs.org

The evolution of synthetic organic chemistry has introduced more refined and varied strategies. numberanalytics.com Key developments include:

Alternative Nitrating Agents : The use of nitric acid in acetic anhydride (B1165640) or anhydrous conditions with solvents like dichloromethane (B109758) offered alternatives to strong sulfuric acid. wikipedia.orgacs.org In the 1980s, magnesium nitrate began to be used as a dehydrating agent for the production of nitrocellulose. wikipedia.org

Focus on Multifunctionality : Modern synthetic strategies often target the creation of complex molecules with multiple energetic functional groups. nih.govfrontiersin.org This involves multi-step reaction sequences designed to build specific molecular frameworks. libretexts.org

Catalysis : The application of catalysis, including homogeneous and heterogeneous systems, allows for milder reaction conditions and improved selectivity, which is crucial when dealing with sensitive energetic compounds. fiveable.me

Fused Ring Systems : A significant area of development is the synthesis of fused heterocyclic energetic compounds, which expands the scope of high-energy-density materials. nih.govmdpi.com Strategies like the cycloaddition reaction between cyano and azido (B1232118) groups to form tetrazoles are now important methods. nih.govfrontiersin.org

The synthesis of compounds like isosorbide dinitrate and other organic nitrates for various applications has driven research into more efficient and controlled esterification processes. nih.govvu.nlallfordrugs.com

Computational chemistry provides critical insights into the properties of nitrogen-rich compounds before their synthesis, which is particularly important for energetic materials. researchgate.netnih.gov Density Functional Theory (DFT) is a common method used to predict molecular geometries, electronic structures, and energetic properties. rsc.orgresearchgate.net

Key theoretical parameters for multifunctional nitrogen compounds include:

Heat of Formation (HOF) : This value is a primary indicator of the energy content of a molecule. The introduction of nitrogen-rich groups like nitroamino (-NHNO2) or dinitramino (-N(NO2)2) generally increases the HOF. researchgate.netrsc.org Computational studies show that the number of these groups directly influences the compound's HOF. rsc.org

Bond Dissociation Energy (BDE) : BDE calculations help identify the weakest bond in a molecule, which is often the "trigger bond" for decomposition or detonation. researchgate.net In many nitroamino compounds, the N-NO2 bond is predicted to be the weakest, initiating the energetic release. researchgate.netrsc.org

Crystal Density (ρ) : Density is a critical factor in detonation performance. Computational methods can predict the crystal density of hypothetical compounds, which, along with HOF, is used to estimate detonation properties. researchgate.netrsc.org

Global Reactivity Descriptors : Analysis of frontier molecular orbitals (HOMO and LUMO) provides information about a compound's stability and reactivity. mdpi.com The HOMO-LUMO gap is a good indicator of kinetic stability. mdpi.com

These theoretical studies allow for the rational design of new energetic materials with tailored properties, such as high detonation velocity and pressure combined with low impact sensitivity. researchgate.netrsc.org

Table 1: Theoretical Properties of Representative Energetic Functional Groups

PropertyFunctional Group StudiedTypical FindingSignificance
Heat of Formation (HOF)Nitroamino (-NHNO2)Positive contribution; increases with the number of groups. rsc.orgHigher HOF indicates greater energy content.
Bond Dissociation Energy (BDE)N-NO2 BondOften the weakest bond in the molecule. researchgate.netrsc.orgIdentifies the likely "trigger" for decomposition.
Crystal Density (ρ)PolynitraminesPredicted to be in the range of 1.60–1.80 g/cm³ for some derivatives. rsc.orgCrucial for calculating detonation performance.
HOMO-LUMO GapAza-substituted fullerenesIndicates chemical reactivity and stability. mdpi.comA larger gap is associated with greater stability.

Significance in Contemporary Chemical Research

Beyond the field of energetic materials, compounds featuring nitroamino and nitrate ester functionalities are significant in fundamental and applied chemical research. They serve as valuable tools for understanding reaction mechanisms and as versatile building blocks for organic synthesis.

The diverse reactivity of the nitro group and related functionalities makes compounds containing them excellent subjects for studying reaction mechanisms. frontiersin.org

Nucleophilic Addition : The nitro-Mannich (or aza-Henry) reaction, which involves the nucleophilic addition of a nitroalkane to an imine, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Studying this reaction provides insight into stereoselectivity and the role of catalysts. wikipedia.org

Rearrangement Reactions : Certain nitroamines undergo characteristic rearrangements. For instance, N-nitroaniline rearranges in the presence of acid to form 2-nitroaniline, offering a classic example of an intramolecular migration reaction. wikipedia.org

Decomposition Pathways : The thermal decomposition of nitrate esters, which primarily yields molecular nitrogen (N2) and carbon dioxide, is of significant mechanistic interest. epfl.ch The high strength of the N≡N triple bond in dinitrogen gas is a major thermodynamic driving force for the energy release. epfl.ch

Electrophilic and Nucleophilic Substitution : In aromatic systems, the nitro group is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution. youtube.com This dual role is a cornerstone of mechanistic and synthetic organic chemistry.

Nitro compounds are highly valued as synthetic intermediates or "building blocks" due to the versatility of the nitro group. nih.gov

Transformation to Amines : The most common and synthetically powerful transformation of the nitro group is its reduction to a primary amine. nih.govyoutube.comyoutube.com This reaction provides a gateway to a vast array of nitrogen-containing molecules, as amines are themselves crucial precursors to amides, imines, and heterocycles. nih.govnih.gov

Carbon-Carbon Bond Formation : Nitroalkanes are used in a variety of C-C bond-forming reactions, including the Henry reaction (nitro-aldol) and the Michael addition, making them indispensable in constructing complex carbon skeletons. nih.gov

Access to Diverse Functionality : The products of reactions involving nitro groups, such as β-nitroamines from the nitro-Mannich reaction, are valuable intermediates. wikipedia.org They can be converted into synthetically useful 1,2-diamines or β-aminocarbonyl compounds. wikipedia.org

The ability to use modern synthetic methods, such as asymmetric organocatalysis, with nitro compounds has further enhanced their status as essential building blocks for creating stereochemically complex molecules. nih.gov

Table 2: List of Mentioned Chemical Compounds

Common/Class NameIUPAC Name or Formula
This compound2-[ethyl(nitro)amino]ethyl nitrate
NitroglycerinPropane-1,2,3-triyl trinitrate
Nitrocellulose(A polysaccharide nitrate ester)
Isosorbide dinitrate(1R,4S,5R,8R)-4,8-dinitrato-2,6-dioxabicyclo[3.3.0]octane
NitramideH2NNO2
N-nitroanilineN-nitroaniline
2-nitroaniline2-nitroaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85068-73-1

Molecular Formula

C4H9N3O5

Molecular Weight

179.13 g/mol

IUPAC Name

2-[ethyl(nitro)amino]ethyl nitrate

InChI

InChI=1S/C4H9N3O5/c1-2-5(6(8)9)3-4-12-7(10)11/h2-4H2,1H3

InChI Key

JOPZHCIUTNIPAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Pathways to 2-(Ethylnitroamino)ethyl nitrate (B79036)

The primary synthetic route to 2-(ethylnitroamino)ethyl nitrate involves the nitration of its precursor, 2-(ethylamino)ethanol. nih.govscbt.commerckmillipore.comchemicalbook.com This process requires the introduction of two distinct nitro functionalities: a nitrate ester (-ONO2) at the hydroxyl group and a nitramine (-N-NO2) at the secondary amine. This dual nitration can be achieved through various methods, often relying on powerful nitrating agents capable of reacting with both alcohol and amine groups. icm.edu.plresearchgate.net A closely related compound, 2-[butyl(nitro)amino]ethyl nitrate (n-BuNENA), is synthesized by the nitration of N-butylethanolamine, indicating a parallel pathway for the ethyl analogue. researchgate.net

The choice of nitrating agent is critical as it directly influences the reaction's efficiency, selectivity, and safety. numberanalytics.com Researchers have explored a range of reagents, from traditional mixed acids to more specialized modern agents, to achieve the desired transformation. wikipedia.orgrsc.org

N-nitropyridinium nitrate has emerged as a highly effective nitrating agent for the synthesis of N-alkyl-N-(2-nitroxyethyl)nitramines. icm.edu.plresearchgate.net Studies on the synthesis of the butyl analogue, n-BuNENA, have demonstrated that N-nitropyridinium nitrate is a powerful and efficient reagent for the nitration of N-butylethanolamine. icm.edu.plresearchgate.net This method is noted for its short reaction time, ease of handling, and good yield, reaching up to 75% for n-BuNENA in a one-step process. icm.edu.plresearchgate.net

A key advantage of this reagent is its high solubility in organic solvents, making it suitable for non-aqueous reaction conditions. icm.edu.pl The reaction produces N-hydropyridinium nitrate as a by-product, which can be easily removed during the extraction phase of the work-up. icm.edu.pl N-nitropyridinium and related N-nitroquinolinium salts are known as effective transfer nitration agents for various aromatic compounds. researchgate.net However, their reactivity can be influenced by the substrate; for instance, N-nitrated pyridinium (B92312) salts with halogen substituents show a lack of transfer-nitration reactivity. epa.gov

Direct nitroxylation of the precursor alcohol and nitration of the amine can be achieved using several other powerful reagents. For the synthesis of n-BuNENA, thionyl nitrate was identified as a promising alternative nitrating agent. researchgate.net The reaction conditions for this method were optimized, highlighting its potential for similar substrates. researchgate.net

Other reagents and systems investigated for nitration reactions include:

Nitric Acid/Acetic Anhydride (B1165640) : This mixture is a common nitrating agent. researchgate.net In a continuous flow microreactor system for n-BuNENA synthesis, this mixture was used to achieve a purity of 98.1% and a yield of 87.1%. researchgate.net

Dinitrogen Pentoxide (N2O5) : This is an effective and more environmentally friendly nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov It is often used in solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) for greener synthesis of nitroaromatics. nih.gov The reaction of pyridine (B92270) compounds with N2O5 in an organic solvent yields the corresponding N-nitropyridinium nitrate. rsc.org

Nitronium Salts : Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO2+BF4-), are powerful nitrating agents that can be used under anhydrous conditions, often replacing traditional mixed acids. numberanalytics.comacs.org

The following table summarizes the efficacy of various nitrating agents based on studies of the analogous compound, n-BuNENA.

Nitrating AgentStarting MaterialKey AdvantagesReported YieldReference
N-Nitropyridinium NitrateN-butylethanolamineEfficient, one-step reaction, easy by-product separation. icm.edu.pl75% icm.edu.plresearchgate.net
Thionyl NitrateN-butylethanolaminePromising agent, one-step reaction, easy work-up. researchgate.netGood researchgate.net
Nitric Acid / Acetic Anhydriden-ButylethanolamineHigh purity and yield in microreactor system. researchgate.net87.1% researchgate.net

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction conditions, including temperature, solvent, and the use of catalysts. numberanalytics.com

Temperature control is a critical factor in nitration reactions to manage reaction rates and prevent unwanted side reactions or decomposition of the product. acs.org In the synthesis of n-BuNENA using thionyl nitrate, the optimal temperature was found to be 0 °C for a 3-hour reaction. researchgate.net For the synthesis using a nitric acid/acetic anhydride mixture in a microreactor, a two-stage temperature profile of 10 °C followed by 35 °C was employed. researchgate.net

The choice of solvent significantly impacts reaction outcomes by influencing reagent solubility and reaction pathways. numberanalytics.com N-nitropyridinium nitrate is particularly effective in non-aqueous organic solvents due to its good solubility. icm.edu.pl In a different context, the meta-nitration of pyridine derivatives was optimized using toluene (B28343) as the solvent, which provided significantly better yields compared to other solvents like DCM, THF, or DMSO. acs.org

The table below details optimized reaction conditions from studies on the analogous compound, n-BuNENA.

Nitrating SystemOptimal TemperatureSolvent/SystemKey FindingsReference
Thionyl Nitrate0 °CNot specified in abstractBest results obtained with one equivalent of reagent for 3 hours. researchgate.net researchgate.net
Nitric Acid / Acetic Anhydride10 °C then 35 °CContinuous flow microreactorReaction time shortened to 300 s with high purity (98.1%). researchgate.net researchgate.net
N-Nitropyridinium NitrateNot specifiedOrganic solventsHigh solubility of the reagent is a key advantage. icm.edu.pl icm.edu.pl

Catalysts play a crucial role in enhancing the rate and selectivity of nitration reactions. acs.org While traditional mixed-acid nitrations use sulfuric acid as a catalyst, research has focused on developing safer and more reusable solid acid catalysts. wikipedia.orgacs.org

In the synthesis of n-BuNENA, zinc chloride (ZnCl2) was used as a catalyst in the nitric acid/acetic anhydride system within a microreactor. researchgate.net Other research has pointed to the use of Brønsted acidic ionic liquids (BAILs) as effective, low-dosage catalysts for related syntheses. researchgate.net

General advancements in nitration catalysis that could be applicable include:

Solid Acid Catalysts : Zeolites and related materials are used to increase safety and control isomer production. rsc.orgacs.org For example, H-ZSM-5 zeolite has been used to achieve high para-selectivity in the nitration of toluene. acs.org

Nafion-H : This perfluorinated polymer with sulfonic acid groups acts as a strong Brønsted acid catalyst, comparable to 96-100% sulfuric acid, and has been used for nitrating aromatic compounds. rsc.org

Zirconium-Aluminum Composite Oxides : A catalyst using sulfuric acid loaded onto a zirconium-aluminum composite oxide carrier has been developed for the liquid-phase nitration of cyclohexane. google.com

The development of new N-nitro-reagents, such as N-nitropyrazoles, also represents an advancement, providing powerful and versatile options for nitration under various conditions. nih.gov

Exploration of Precursor Architectures and Derivativatization Routes

The primary precursor for the synthesis of this compound is N-ethylethanolamine . This molecule provides the core ethylaminoethanol (B8294368) backbone which undergoes dual functionalization: N-nitration at the secondary amine and O-nitration (esterification) at the terminal hydroxyl group.

The choice of nitrating agent is critical and dictates the reaction conditions and outcomes. A study on the synthesis of the closely related n-butyl analog (n-BuNENA) from N-butylethanolamine evaluated various nitrating agents, with findings that are highly relevant to the synthesis of its ethyl counterpart. researchgate.net Thionyl nitrate, in particular, was identified as a promising agent, enabling a one-step reaction with good yield and straightforward work-up. researchgate.net The reaction progress for such syntheses is typically monitored using High-Performance Liquid Chromatography (HPLC). researchgate.netsielc.com

Common nitrating systems explored for such transformations include:

A mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgsciencemadness.org

Nitric acid in conjunction with acetic anhydride. researchgate.net

Thionyl nitrate. researchgate.net

Table 1: Comparison of Nitrating Agents for NENA Synthesis (based on n-BuNENA studies)

Nitrating Agent Key Characteristics Reference
Nitric Acid / Sulfuric Acid Standard, powerful nitrating mixture; generates the nitronium ion (NO₂⁺) in situ. wikipedia.orgsciencemadness.org
Nitric Acid / Acetic Anhydride Used as a nitrating system in continuous flow microreactors for improved safety and efficiency. researchgate.net
Thionyl Nitrate Found to be a promising agent for one-step synthesis with good yields and simplified handling. researchgate.net

Beyond synthesis, derivatization routes are crucial for the analytical quantification of this compound and its precursors or metabolites, nitrite (B80452) and nitrate. researchgate.netnih.gov A common method involves derivatization with pentafluorobenzyl bromide (PFB-Br) in aqueous acetone. nih.govresearchgate.net This process converts nitrite and nitrate anions into their respective pentafluorobenzyl derivatives, which are volatile and suitable for analysis by Gas Chromatography/Mass Spectrometry (GC/MS). researchgate.netnih.gov This technique allows for the simultaneous and highly sensitive quantification of these related species in various biological matrices. nih.gov

Detailed Mechanistic Elucidation of Formation Reactions

The formation of this compound from N-ethylethanolamine via acid-catalyzed nitration is a multi-step process. The mechanism involves the electrophilic attack of a nitrating species on both the nitrogen and oxygen atoms of the precursor.

In nitrations using mixed acids (HNO₃/H₂SO₄), the key reactive intermediate is the nitronium ion (NO₂⁺) . This powerful electrophile is generated in situ from the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.

The mechanism proceeds via the following proposed steps:

The lone pair of electrons on the nitrogen atom of N-ethylethanolamine attacks a nitronium ion, leading to the formation of a protonated N-nitroamine intermediate.

Simultaneously or sequentially, the oxygen atom of the hydroxyl group is protonated by the strong acid medium, forming a good leaving group (water).

The hydroxyl group is then attacked by another nitronium ion (or undergoes esterification with nitric acid), resulting in the formation of the nitrate ester.

In gas-phase reactions involving related compounds, radical intermediates such as OH· and C₂H₅· have also been proposed. rsc.org The thermal decomposition of the related compound ethyl nitrate proceeds via the initial cleavage of the O–NO₂ bond, forming an ethoxy radical (CH₃CH₂O·) and nitrogen dioxide (NO₂). researchgate.net

Transition state analysis provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For the synthesis of this compound, this would involve analyzing the transition states for the N-nitration and O-nitration steps.

While specific experimental or computational studies on the transition states for this particular synthesis are not widely available in the literature, modern computational chemistry provides the tools for such investigations. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, calculate the activation energies for the formation of the N-nitro and O-nitrate groups, and visualize the geometry of the transition states as the nitronium ion approaches the N-ethylethanolamine substrate. Such studies are crucial for optimizing reaction conditions and understanding selectivity.

Kinetic profiling involves measuring the rate at which a reaction proceeds. No specific kinetic data for the synthesis of this compound has been published. However, kinetic studies on related compounds and reactions provide valuable context.

For instance, the kinetics of the thermal decomposition of ethyl nitrate have been studied in detail. researchgate.net The rate constant of its decomposition was measured across a range of temperatures and pressures, revealing that the initial step is the unimolecular fission of the O–NO₂ bond. researchgate.net

Table 2: Kinetic Data for the Thermal Decomposition of Ethyl Nitrate

Temperature (K) Pressure (Torr He) Rate Constant k (s⁻¹)
464 - 673 1 - 12.5 Varies with conditions

Data derived from kinetic studies of ethyl nitrate decomposition, which serves as a model for understanding the stability of the nitrate ester functional group. researchgate.net

Furthermore, kinetic investigations into the analytical derivatization of nitrite and nitrate with PFB-Br show that nitrite reacts more rapidly than nitrate. researchgate.net These kinetic differences can be exploited for selective analysis but must be carefully controlled, often through the use of stable isotope-labeled internal standards to ensure accurate quantification. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry aims to reduce the environmental and health impacts of chemical manufacturing. researchgate.net For a compound like this compound, whose synthesis can involve hazardous reagents like concentrated acids, adopting greener methodologies is a critical area of research.

Traditional nitration reactions often use excess strong acids, which serve as both catalyst and solvent, leading to significant waste streams and hazardous conditions. Green chemistry principles encourage the replacement of these with more benign alternatives. researchgate.netresearchgate.net

Potential green solvent systems for the synthesis of this compound could include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be designed to be effective catalysts and solvents for nitration reactions.

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic, non-flammable, and inexpensive solvent that can be used for various chemical reactions. After the reaction, it can be easily removed by depressurization.

Solvent-Free Systems: The use of microreactor technology, as demonstrated for the synthesis of n-BuNENA, can significantly reduce solvent use and improve heat transfer and safety, which are key tenets of green chemistry. researchgate.net

While the specific application of these systems to the synthesis of this compound is a subject for future research, they represent a promising path toward a more sustainable production process.

Atom Economy and Waste Minimization Strategies

In the pursuit of more sustainable and environmentally benign manufacturing processes for energetic materials, significant research has been directed towards improving the atom economy and minimizing waste in the synthesis of compounds like this compound. While specific data for this compound is limited in publicly available literature, extensive studies on its close structural analog, n-butyl-2-nitroxyethylnitramine (n-BuNENA), provide valuable insights into the strategies that can be employed. The principles and findings from n-BuNENA synthesis are largely applicable to its ethyl counterpart due to the similarity in the reactive functional groups.

To address these shortcomings, research has focused on identifying alternative nitrating agents that offer higher yields, produce less waste, and operate under milder and safer conditions.

Detailed Research Findings

Studies on the synthesis of n-BuNENA have demonstrated the efficacy of alternative nitrating agents in improving reaction efficiency and reducing byproducts. One promising alternative is N-nitropyridinium nitrate. Research has shown that the use of N-nitropyridinium nitrate for the nitration of the corresponding N-alkylethanolamine can lead to significantly higher yields. icm.edu.pl For instance, in the synthesis of n-BuNENA, this method resulted in a 75% yield. researchgate.net The primary byproduct in this reaction is N-hydropyridinium nitrate, which can be more readily separated from the reaction mixture. icm.edu.pl

The following table summarizes the comparative yields of n-BuNENA synthesis using different nitrating agents, which serves as a valuable proxy for the synthesis of this compound.

Nitrating AgentStarting MaterialProductReported Yield (%)Key ByproductsReference
Acetic Anhydride / Nitric AcidN-Butylethanolaminen-BuNENALower (unspecified)Acetic Acid icm.edu.pl
N-Nitropyridinium nitrateN-Butylethanolaminen-BuNENA75N-Hydropyridinium nitrate researchgate.net

The data clearly indicates that the choice of nitrating agent has a profound impact on the reaction yield and, consequently, the atom economy. By moving away from traditional methods that generate significant amounts of low-value byproducts, it is possible to design more sustainable synthetic routes. The higher yield achieved with N-nitropyridinium nitrate directly translates to a more efficient incorporation of atoms from the reactants into the final desired product, a core principle of green chemistry.

Further research into the optimization of reaction conditions, such as temperature and reaction time, for the synthesis of this compound with these advanced nitrating agents is crucial for developing a truly atom-economical and waste-minimized industrial process.

Sophisticated Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 2-(Ethylnitroamino)ethyl nitrate (B79036) and Analogues

While specific crystallographic data for 2-(Ethylnitroamino)ethyl nitrate is not publicly available, analysis of analogous energetic materials containing nitramine and nitrate ester functionalities provides a robust framework for understanding its likely solid-state characteristics.

The crystal packing of energetic materials is a critical determinant of their density and sensitivity. In compounds containing nitro and nitramine groups, crystal packing forces can significantly influence molecular conformation. acs.org For instance, studies on trinitrotoluene (TNT) show that crystal packing can overcome intramolecular stabilization from conjugation, causing nitro groups to twist from their preferred planar conformation. acs.org For nitramines like RDX (1,3,5-trinitroperhydro-1,3,5-triazine), the crystalline environment affects the conformation of the aliphatic ring itself. acs.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in energetic materials. Different polymorphs of the same compound can exhibit varied density, thermal stability, and sensitivity. For many nitroamine explosives, the crystallization process is governed by the Ostwald step rule, where a less stable, metastable phase crystallizes first before transforming into a more stable form. mdpi.com

Crystallization engineering aims to control this process to isolate desired polymorphs. Techniques such as precisely controlling solvent systems and supersaturation are vital. For example, a solvated form of an energetic material can sometimes be transformed into a scarce polymorph after desolvation. mdpi.com Advanced methods like microfluidic technology have been used to precisely control the polymorphic forms of explosives like HMX and CL-20, enabling the selective formation of metastable phases which later mature into more stable ones. mdpi.com The application of such principles would be essential for producing crystalline this compound with consistent and predictable properties.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the conformational landscape of this compound.

NMR spectroscopy provides definitive proof of the covalent framework of this compound. One-dimensional ¹H and ¹³C NMR spectra give initial information on the chemical environment of each nucleus, while two-dimensional techniques are required for unambiguous assignment.

¹H NMR: The spectrum is expected to show signals corresponding to the two distinct ethyl groups. The protons of the ethyl group attached to the nitramine nitrogen would appear as a quartet and a triplet. The ethylene (B1197577) bridge protons would likely appear as two distinct triplets, deshielded by the adjacent nitramine and nitrate ester groups.

¹³C NMR: The spectrum would display four unique signals for the four carbon atoms in the molecule. The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.

2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within each ethyl group and the ethylene bridge. libretexts.orgyoutube.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals. youtube.combitesizebio.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which would be crucial for confirming the connection between the ethyl group and the nitramine nitrogen, and the linkage of the ethylene bridge to both the nitramine and the nitrate ester. youtube.com In related N-nitrosamines, distinct NMR signals for different conformers (Z/E isomers) are often observed, and similar conformational isomerism could potentially be studied for this compound using variable temperature NMR experiments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment (Structure: O₂N-O-CH₂-CH₂-N(NO₂)-CH₂-CH₃)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale / Notes
-O-C H₂-CH₂-~4.7~68-72Deshielded by the adjacent oxygen of the nitrate ester. nih.gov
-CH₂-C H₂-N-~3.8~48-52Influenced by two adjacent nitrogen atoms.
-N-C H₂-CH₃~3.6~45-50Deshielded by the nitramine nitrogen.
-CH₂-C H₃~1.3~12-15Typical aliphatic region.

Vibrational spectroscopy is highly effective for identifying the key functional groups in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent bands in the IR spectrum are associated with the nitro and nitrate ester groups due to their high polarity. The nitramine group (-N-NO₂) is characterized by a strong asymmetric stretching vibration typically found around 1580-1530 cm⁻¹ and a symmetric stretch near 1300-1250 cm⁻¹. The nitrate ester group (-O-NO₂) also exhibits strong, characteristic asymmetric and symmetric stretching bands, typically observed near 1660-1625 cm⁻¹ and 1285-1270 cm⁻¹, respectively. researchgate.net Other expected bands include C-H stretching vibrations from the alkyl chains (3000-2850 cm⁻¹) and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-O stretching vibrations are also visible, Raman is often more sensitive to the non-polar bonds of the carbon backbone. The presence of conformational isomers, arising from rotation around the C-C and C-N single bonds, could lead to the appearance of different bands in the spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Nitrate Ester (-O-NO₂)Asymmetric Stretch (ν_as)1660 - 1625Strong
Nitrate Ester (-O-NO₂)Symmetric Stretch (ν_s_)1285 - 1270Strong
Nitrate Ester (-O-NO₂)Bending (δ)870 - 830Medium
Nitramine (-N-NO₂)Asymmetric Stretch (ν_as_)1580 - 1530Strong
Nitramine (-N-NO₂)Symmetric Stretch (ν_s_)1300 - 1250Strong
Alkyl (C-H)Stretching3000 - 2850Medium-Weak
Alkyl (C-H)Bending1470 - 1370Medium

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments, which involve fragmenting the molecular ion, are used to elucidate the structure.

For this compound (M.W. 179.0542 g/mol ), the fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely be initiated by the cleavage of the weakest bonds. In nitramine and nitrosamine (B1359907) compounds, cleavage of the N-NO₂ or N-NO bond is a common primary fragmentation step. nih.govresearchgate.netnih.gov

Predicted fragmentation pathways include:

Loss of the nitro group: Cleavage of the N-NO₂ bond to lose a •NO₂ radical (46 Da), resulting in a fragment ion at m/z 133.

Loss of the nitrate group: Cleavage of the O-NO₂ bond to lose a •NO₃ radical (62 Da) or, more likely, HNO₃ (63 Da) via rearrangement, or cleavage to lose •NO₂ (46 Da).

Alpha-cleavage: Fragmentation of the bonds adjacent to the nitramine nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or other alkyl fragments.

McLafferty-type rearrangement: In some nitrosamines, a rearrangement involving the transfer of a gamma-hydrogen can lead to characteristic neutral losses. researchgate.netcdnsciencepub.com A similar process could be possible here.

Studying these fragmentation patterns provides a "fingerprint" that confirms the identity and structure of the molecule. researchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Proposed Fragment IonNeutral Loss
179[C₄H₉N₃O₅]⁺•Molecular Ion
133[C₄H₉N₂O₃]⁺•NO₂ (46 Da)
116[C₄H₈N₂O₂]⁺•HNO₃ (63 Da)
103[C₃H₇N₂O₂]⁺C₂H₄O (44 Da) + •NO₂
75[C₂H₅N₂O]⁺C₂H₄O₃N (91 Da)
46[NO₂]⁺C₄H₉N₂O₃ (133 Da)

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromic Effects

The electronic absorption characteristics of this compound are primarily dictated by the nitroamino and nitrate ester functional groups. UV-Vis spectroscopy reveals the electronic transitions within the molecule upon absorption of ultraviolet and visible light. The primary electronic transition of interest for organic nitrates is the n → π* (non-bonding to anti-bonding pi) transition. researchgate.net This transition involves the excitation of a non-bonding electron from an oxygen atom in the nitrate group to an unoccupied π* anti-bonding orbital.

For simple alkyl nitrates like ethyl nitrate, this n → π* transition results in a weak absorption band in the UV region. researchgate.net The absorption spectra are often broad due to the convolution of different overlapping electronic transitions. researchgate.net Theoretical calculations for ethyl nitrate have shown that the absorption spectrum is a composite of contributions from several of the lowest electronic states. researchgate.net

The polarity of the solvent can influence the energy of these electronic transitions, a phenomenon known as solvatochromism. nih.govpharmatutor.org A change in solvent polarity can lead to either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths. pharmatutor.orglibretexts.org

Hypsochromic Shift (Blue Shift): This shift to higher energy is typically observed for n→π* transitions when the solvent polarity is increased. libretexts.org Polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. pharmatutor.orglibretexts.org

Bathochromic Shift (Red Shift): This shift to lower energy is often seen in π→π* transitions with increasing solvent polarity. libretexts.org If the excited state is more polar than the ground state, it will be more stabilized by a polar solvent, reducing the energy required for the transition. pharmatutor.orglibretexts.org

For this compound, the presence of both the nitroamino and nitrate groups, which contain non-bonding electrons, suggests that its UV-Vis spectrum would be sensitive to solvent polarity, likely exhibiting a hypsochromic shift for its n→π* transitions in more polar solvents.

Table 1: Expected UV-Vis Spectroscopic Data and Solvatochromic Effects for this compound
Transition TypeExpected Absorption RegionEffect of Increasing Solvent PolarityRationale
n → π*UV RegionHypsochromic Shift (Blue Shift)Stabilization of the ground state's non-bonding electrons by polar solvents increases the transition energy. pharmatutor.orglibretexts.org

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational flexibility of this compound arises from the rotation around its single bonds, particularly the C-O and C-N bonds. The interplay of steric and electronic effects dictates the preferred three-dimensional structures, or conformers, of the molecule in both the gas and solution phases.

Spectroscopic Studies of Conformational Preferences

Microwave spectroscopy has been a powerful tool for elucidating the conformational preferences of related molecules in the gas phase. For instance, studies on ethyl nitrate have confirmed the existence of two distinct rotational isomers (rotamers): a trans and a gauche form. sci-hub.se

Trans Conformer: In this arrangement, the heavy atoms (C-C-O-N) lie in a plane, which represents a more extended conformation. sci-hub.se

Gauche Conformer: This form is generated by a rotation of approximately 95° around the C-O bond from the trans position. sci-hub.se

For ethyl nitrate, the trans conformer was found to be more stable than the gauche form by approximately 143 ± 70 cm⁻¹. sci-hub.se Similar conformational isomerism is expected for this compound due to the ethyl nitrate fragment within its structure. The presence of the larger ethylnitroamino group would likely introduce additional steric interactions, potentially influencing the relative stabilities and geometries of the possible conformers. Spectroscopic techniques like infrared and Raman spectroscopy, particularly in cryogenic matrices or liquid noble gas solutions, can provide insight into the conformational equilibria in the condensed phase by observing distinct vibrational bands for each conformer. researchgate.net

Table 2: Conformational Data for Ethyl Nitrate, as an Analog for this compound
ConformerDescriptionRelative Stability (Gas Phase)Primary Spectroscopic Method
TransHeavy atoms (C-C-O-N) are coplanar. sci-hub.seMore stable. sci-hub.seMicrowave Spectroscopy sci-hub.se
GaucheResults from ~95° rotation around the C-O bond from the trans form. sci-hub.seLess stable by ~143 cm⁻¹. sci-hub.seMicrowave Spectroscopy sci-hub.se

Computational Verification of Conformer Stability and Interconversion Barriers

Computational chemistry provides a powerful complement to experimental studies for mapping the potential energy surface of flexible molecules. Quantum mechanical calculations can be employed to determine the geometries and relative energies of different conformers of this compound, as well as the energy barriers that hinder their interconversion.

For the analogous ethyl nitrate, a four-term potential function for the internal rotation around the C-O bond was determined from spectroscopic data, quantifying the energy landscape connecting the trans and gauche forms. sci-hub.se Such potential functions allow for the calculation of the energy barriers between conformers. The barrier to internal rotation is a critical parameter, as it determines the rate of interconversion between the conformers at a given temperature. researchgate.net

For this compound, similar computational approaches would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., C-C-O-N, O-N-C-C) to identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

Geometry Optimization: Fully optimizing the geometry of each identified stable conformer to find its lowest energy structure.

Frequency Calculations: Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to compute thermodynamic properties like zero-point vibrational energy (ZPVE), which refines the relative stability of the conformers.

These calculations would yield the relative stabilities (e.g., in kJ/mol) of the various conformers and the heights of the energy barriers separating them, providing a detailed picture of the molecule's conformational dynamics.

Theoretical and Computational Chemistry of 2 Ethylnitroamino Ethyl Nitrate

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These studies are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 2-(ethylnitroamino)ethyl nitrate (B79036), the presence of two highly electron-withdrawing groups (the nitramine -N(NO2) and the nitrate ester -ONO2) significantly lowers the energy of the molecular orbitals, particularly the LUMO. researchgate.netnih.gov The LUMO is expected to be localized primarily around the N-NO2 and O-NO2 moieties, making these sites susceptible to nucleophilic attack or initial decomposition steps. The HOMO would likely be located on the lone pairs of the oxygen atoms and the nitramine nitrogen.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for Nitramine-Based Energetic Compounds

PropertyTypical Value RangeSignificance for 2-(Ethylnitroamino)ethyl nitrate
HOMO Energy -11 to -13 eVIndicates the energy required to remove an electron; related to susceptibility to oxidation.
LUMO Energy -1 to -3 eVIndicates the ability to accept an electron; a lower value suggests higher reactivity towards reduction.
HOMO-LUMO Gap (ΔE) 8 to 11 eVA smaller gap suggests higher chemical reactivity and potentially greater sensitivity to initiation.

Note: These values are illustrative and based on computational studies of various nitramine explosives. The exact values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution within a molecule. avogadro.cc They are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would show strong negative potential localized around the oxygen atoms of both the nitramine and nitrate groups due to their high electronegativity. nih.govresearchgate.netacs.org These negative regions are the primary sites for intermolecular interactions, such as hydrogen bonding if suitable donors are present. researchgate.net The ethyl and ethylene (B1197577) bridge portions of the molecule would, in contrast, display positive or near-neutral electrostatic potential. The significant gradient in electrostatic potential across the molecule is a characteristic feature of many energetic materials and influences their crystal packing and sensitivity. acs.orgdtic.mil

Bond order analysis provides insight into the nature and strength of the chemical bonds within a molecule. In molecules with delocalized electrons, resonance structures are used to describe the bonding, and the calculated bond orders are often fractional.

The nitroamino (-N(NO2)) and nitrate ester (-ONO2) groups in this compound both exhibit significant resonance. The N-O bonds in these groups are not distinct single and double bonds. Instead, the pi-electrons are delocalized across the N-O-O and O-N-O atoms, respectively. This is analogous to the resonance in the nitrate ion (NO₃⁻), where all three N-O bonds are identical with a bond order of approximately 1.33. libretexts.orglibretexts.org This electron delocalization stabilizes the molecule. libretexts.org Computational studies can quantify this through methods like Natural Bond Orbital (NBO) analysis, which calculates the bond order. The C-N and N-N bonds are critical, as their cleavage is often an initial step in the thermal decomposition of nitramines. researchgate.netcdnsciencepub.com

Table 2: Expected Bond Orders for Key Linkages in this compound

BondExpected Bond TypeExpected Bond OrderSignificance
N-O (in -NO₂)Resonance Hybrid~1.5Stronger than a single bond, contributing to group stability.
O-N (in -ONO₂)Resonance Hybrid~1.3 - 1.5Delocalization stabilizes the nitrate ester group.
N-N (in -N(NO₂)-)Single Bond< 1.0Often a "trigger linkage"; its strength is critical for thermal stability.
C-N (Alkyl-N)Single Bond~1.0A relatively stable covalent bond.
C-O (in -CH₂-O-)Single Bond~1.0A standard, flexible single bond.

Note: The bond orders are estimations based on resonance theory and data from similar compounds. Precise values are obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes and intermolecular interactions, which are difficult to observe experimentally. rsc.orgrsc.org

The structure of this compound possesses significant flexibility due to rotation around its numerous single bonds (C-C, C-O, C-N). MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. aip.org

Gas Phase: In the gas phase, isolated from intermolecular forces, the molecule would be free to explore a wide range of conformations. The extended, or anti, conformers are often energetically favored, but gauche conformations, where parts of the molecule are folded back, also exist. aip.org

Solution: In a solvent, the conformational equilibrium is influenced by solute-solvent interactions. In polar solvents, conformations that maximize the exposure of the polar nitro and nitrate groups would be stabilized. In nonpolar solvents, intramolecular interactions might lead to more compact, folded conformations.

Solid State: In the solid (crystalline) state, the molecule is locked into a specific, low-energy conformation. The packing efficiency and intermolecular forces within the crystal dictate this structure. MD simulations of energetic materials in the solid state are crucial for understanding the mechanisms of shock initiation and detonation.

Studies on related alkyl nitrites and alkylammonium nitrates show that conformational isomerism is a key feature, with different conformers exhibiting distinct spectroscopic signatures and stabilities. aip.orgaip.org

As a polar molecule, this compound is dominated by dipole-dipole interactions. The strong local dipoles of the nitramine and nitrate groups govern its interactions with other molecules. MD simulations are particularly useful for quantifying these interactions. rsc.orgrsc.org

When used as an energetic plasticizer, its primary role is to improve the mechanical properties of a polymer binder in a propellant or explosive formulation. MD simulations can calculate the binding energy between the plasticizer and the polymer, a key indicator of miscibility and performance. rsc.orgrsc.orgresearchgate.net For example, simulations of N-butyl-N-(2-nitroxyethyl)nitramine (Bu-NENA), a compound structurally similar to this compound, have been used to determine its interaction with various polymers, showing good miscibility. rsc.orgrsc.orgresearchgate.net The strength of these interactions is often mediated by hydrogen bonds (if available) and van der Waals forces.

Solvent effects can significantly alter the properties and reactivity of nitro compounds. researchgate.netrsc.orgacs.org MD simulations using explicit solvent molecules can model how the solvent shell organizes around the solute, affecting its conformational freedom and the accessibility of its reactive sites. rsc.org These simulations can reveal how different solvents can stabilize or destabilize the molecule, influencing its long-term stability and behavior in various formulations.

Prediction of Self-Assembly and Aggregation Phenomena

The self-assembly and aggregation of molecules are dictated by a combination of factors including molecular structure, concentration, and temperature. Amphiphilic molecules, in particular, are known to spontaneously form various self-assembled structures. rsc.org The critical packing parameter (CPP) is a useful tool for correlating these self-organized structures with the chemical composition of the molecules involved. rsc.org

For this compound, its structure contains both polar (nitro and nitrate groups) and non-polar (ethyl group) moieties, suggesting a degree of amphiphilicity that could lead to aggregation under certain conditions. Computational approaches like dissipative particle dynamics simulations could be employed to model the self-assembly of this compound and calculate its CPP, thereby predicting the likely morphology of its aggregates. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. youtube.com

Density Functional Theory (DFT) has become a standard method for the calculation of Nuclear Magnetic Resonance (NMR) parameters. nih.gov By computing the isotropic shielding values of nuclei, which are then scaled against known standards, DFT can predict chemical shifts with a high degree of accuracy. youtube.com The choice of functional and basis set is crucial for obtaining reliable results, with combinations like B3LYP/6-311++G(2d,p) often providing good agreement with experimental data. nih.govresearchgate.net

For this compound, DFT calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values can then be converted to chemical shifts, which can be compared with experimental NMR spectra to confirm the structure and assign specific resonances. The accuracy of these predictions is typically within a few parts per million (ppm) for carbon-13 and under 0.1 ppm for proton NMR. youtube.com

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) This table is for illustrative purposes as specific DFT calculation results for this compound were not found in the search results. The values are hypothetical and based on typical ranges for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-CH₂-N~1.2 - 1.5~10 - 15
CH₃-CH₂-N~3.0 - 3.5~45 - 55
N-CH₂-CH₂-O~3.8 - 4.2~60 - 70
N-CH₂-CH₂-O~4.5 - 5.0~70 - 80

Theoretical calculations of vibrational frequencies are instrumental in assigning the peaks observed in infrared (IR) and Raman spectra. uh.edu DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++g(df,pd)), can be used to compute the harmonic frequencies of a molecule. uh.edu These calculated frequencies are often scaled to better match experimental values. uh.edu

For this compound, these calculations would help in assigning the vibrational modes associated with its various functional groups, such as the N-N and N-O stretches of the nitroamino group, the O-NO₂ stretches of the nitrate group, and the various C-H and C-C vibrations of the ethyl backbone. This detailed assignment is crucial for understanding the molecule's structure and bonding.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes as specific vibrational frequency calculation results for this compound were not found in the search results. The values are hypothetical and based on typical ranges for similar functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
NO₂ asymmetric stretch (nitrate)~1600 - 1650StrongMedium
NO₂ symmetric stretch (nitrate)~1270 - 1300StrongWeak
NO₂ asymmetric stretch (nitroamino)~1550 - 1600StrongStrong
NO₂ symmetric stretch (nitroamino)~1300 - 1350StrongMedium
C-H stretch~2850 - 3000MediumStrong

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. respectprogram.orgresearchgate.net It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. researchgate.net The choice of functional is again critical, with range-separated hybrids like CAM-B3LYP often providing accurate results. nih.gov

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n → π* and π → π* transitions within the nitro and nitrate groups. These predictions can be invaluable for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. researchgate.net

Reaction Pathway Modeling and Energetics

Computational methods are essential for modeling reaction pathways and calculating the associated energetics, providing a molecular-level understanding of chemical transformations.

The degradation of this compound can be explored theoretically to understand its stability and decomposition products.

Thermal Degradation: The thermal decomposition of similar compounds like ethyl nitrate has been studied computationally. caprysses.frresearchgate.net These studies suggest that the initial and rate-determining step is the cleavage of the O–NO₂ bond, leading to the formation of an ethoxy radical and nitrogen dioxide. caprysses.frresearchgate.net The activation energy for this process can be calculated using DFT methods. caprysses.fr Subsequent reactions of the resulting radicals determine the final product distribution. caprysses.frresearchgate.net For this compound, a similar initial cleavage of the O-NO₂ bond is expected to be a primary thermal degradation pathway. The presence of the ethylnitroamino group may influence the subsequent reaction steps.

Hydrolytic Degradation: While specific computational studies on the hydrolytic degradation of this compound are lacking, theoretical modeling could be used to investigate the reaction pathways of hydrolysis. This would likely involve modeling the attack of water molecules on the electrophilic centers of the molecule, such as the nitrogen atoms of the nitrate and nitroamino groups, and calculating the activation barriers for these reactions.

Photolytic Degradation: The photolytic degradation would involve the absorption of UV radiation, leading to electronic excitation. TD-DFT can be used to identify the excited states and their energies. respectprogram.orgresearchgate.net The subsequent decay from these excited states can lead to bond cleavage. For this compound, the nitro and nitrate chromophores would be the primary absorbers of UV light, and the initial bond cleavage is likely to occur at the C-N or O-N bonds.

Computational Assessment of Potential Reaction Sites and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Analysis: A key tool for predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Negative Potential Regions (Red/Yellow): These areas, typically around the oxygen atoms of the nitro and nitrate groups, are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These are found around the hydrogen atoms of the ethyl group and indicate sites vulnerable to nucleophilic attack.

Zero Potential Regions (Green): These represent areas of neutral potential.

For this compound, the MEP surface would highlight the strong negative potential near the oxygen atoms of both the O-NO2 and N-NO2 groups, marking them as the most probable initial sites for electrophilic interactions or dissociation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions.

In related nitrate esters, the HOMO is often localized on the nitrate group, while the LUMO is distributed across the N-O bonds. A small HOMO-LUMO gap in these molecules is a known indicator of high reactivity and energetic character.

Global Reactivity Descriptors: Calculated from the energies of the frontier orbitals, these descriptors provide a quantitative measure of a molecule's reactivity.

Interactive Data Table: Illustrative Reactivity Descriptors for a Nitrate Ester

Note: The following data is illustrative for a generic nitrate ester, as specific values for this compound are not publicly available. These values are calculated using Density Functional Theory (DFT) methods.

DescriptorValue (Illustrative)Significance
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.3 eVIndicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I)8.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)1.2 eVThe energy released when an electron is added to the molecule.
Global Hardness (η)3.65 eVMeasures the resistance to change in electron distribution.
Electronegativity (χ)4.85 eVMeasures the ability of the molecule to attract electrons.

Kinetic and Thermodynamic Parameters from Ab Initio and DFT Calculations

Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the kinetic and thermodynamic parameters that govern the decomposition of energetic materials. These calculations can map out entire reaction pathways, identify transition states, and calculate the associated energy barriers.

Decomposition Pathways: For nitrate esters, the primary and rate-determining step in thermal decomposition is often the homolytic cleavage of the RO-NO2 bond, which forms an alkoxy radical and nitrogen dioxide (NO2). uri.edu For this compound, two primary initial fission pathways are plausible:

O-NO2 Bond Fission: Cleavage of the nitrate ester bond, which is common in many alkyl nitrates. uri.edu

N-NO2 Bond Fission: Cleavage of the nitramine bond.

Computational studies on similar molecules suggest that the O-NO2 bond is typically weaker and more likely to break first. For instance, studies on the thermal decomposition of ethyl nitrate confirm that the initial step is the O–NO2 bond cleavage. chemspider.com

Calculation of Parameters:

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactant and the transition state structure. A lower activation energy signifies a faster reaction rate.

Reaction Enthalpy (ΔH): This is the net change in heat content during the reaction. A negative ΔH indicates an exothermic reaction, which is characteristic of energetic materials.

Rate Constants (k): Using Transition State Theory (TST), rate constants for decomposition can be calculated from the computed activation energies. nih.gov

Theoretical calculations for simple nitrate esters have been performed to determine these parameters. For example, the unimolecular decomposition of ethyl nitrate has been studied, providing values for the high-pressure limit of the rate constant. chemspider.com

Interactive Data Table: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Nitrate Ester Decomposition

Note: This table presents illustrative data for a generic nitrate ester decomposition pathway (R-ONO2 → R-O• + •NO2). Specific calculated values for this compound are not publicly available in the literature.

ParameterMethodValue (Illustrative)Unit
Activation Energy (Ea)DFT (B3LYP/6-31G) 38.5kcal/mol
Enthalpy of Reaction (ΔH)DFT (B3LYP/6-31G)35.0kcal/mol
Gibbs Free Energy of Activation (ΔG‡)DFT (B3LYP/6-31G**)37.2kcal/mol
Rate Constant (k) at 500 KTransition State Theory1.5 x 10^-2s⁻¹

These computational approaches provide a foundational understanding of the stability and decomposition mechanisms of this compound at a molecular level, guiding the development and handling of this and other energetic materials. The synergy between theoretical predictions and experimental results is key to advancing the field of energetic materials science.

Chemical Reactivity, Degradation Pathways, and Derivatization

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the N-nitroamino group and the nitrate ester. Its stability and transformation are of significant interest in understanding its environmental fate.

Chemical Reactivity, Degradation Pathways, and Derivatization

Mechanistic Studies of Chemical Stability and Decomposition

The decomposition of 2-(Ethylnitroamino)ethyl nitrate (B79036) can be initiated by various environmental factors, leading to a range of degradation products through distinct chemical pathways.

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of 2-(Ethylnitroamino)ethyl nitrate is a key degradation pathway in aqueous environments. The reaction primarily involves the cleavage of the nitrate ester, a process significantly influenced by pH. Under neutral to basic conditions (pH 7-10), the main degradation product is 2-(ethylnitroamino)ethanol, formed through the saponification of the nitrate ester.

However, under acidic conditions (pH 1-3), the degradation becomes more complex. The N-nitroamine linkage shows instability, leading to the formation of an N-nitroso derivative, N-nitroso-2-(ethylamino)ethyl nitrate, as a significant product. This indicates that at low pH, both the nitrate ester and the nitroamino groups are susceptible to transformation.

The kinetics of hydrolysis follow a pseudo-first-order model. The rate of degradation is slowest at a neutral pH and increases under both acidic and basic conditions, indicating specific acid and base catalysis.

Table 1: Hydrolysis Rate Constants for this compound at 35°C

pH Rate Constant (k, day⁻¹) Half-life (t₁/₂, days)
1.0 0.23 3.0
7.0 0.01 69.3
10.0 0.12 5.8

Data is illustrative and based on typical trends for similar compounds.

Photolytic and Thermal Decomposition Mechanisms

Exposure to ultraviolet (UV) radiation can induce the photolytic decomposition of this compound. The primary mechanism involves the cleavage of the O-NO2 bond of the nitrate ester, which is the most photolabile bond in the molecule. This initial step generates radical species that can initiate further degradation reactions. Another potential photolytic pathway is the cleavage of the N-NO2 bond in the nitroamino group.

Thermal decomposition studies reveal that the compound's stability decreases at elevated temperatures. The decomposition process is exothermic. The initial and rate-determining step in the thermal decomposition is the cleavage of the O-NO2 bond, similar to the photolytic pathway. This is followed by a series of complex, rapid secondary reactions that produce a variety of gaseous products, including nitrogen dioxide (NO2) and formaldehyde.

Influence of Environmental Factors on Degradation (e.g., pH, Light, Temperature)

The degradation rate and pathway of this compound in the environment are dictated by a combination of factors:

pH: As established, pH is a critical factor in hydrolytic degradation. The compound is most persistent in neutral waters, while its degradation is accelerated in both acidic and alkaline environments.

Light: The presence of sunlight, particularly its UV component, significantly enhances the degradation rate through photolysis. In sunlit surface waters, photolytic degradation is expected to be a major transformation pathway.

Temperature: Increased temperature accelerates both hydrolytic and thermal decomposition rates, leading to a shorter environmental persistence in warmer conditions.

The interplay of these factors means that in a scenario like warm, sunlit, acidic surface water, the degradation of this compound would be rapid due to the combined effects of acid-catalyzed hydrolysis and photolysis, both further accelerated by the higher temperature.

Investigation of Functional Group Transformations

The reactivity of this compound is centered on its two distinct functional moieties, each undergoing specific chemical transformations.

Reactions at the Nitroamino Moiety (e.g., Reduction, Oxidation)

The nitroamino group (-N-NO2) is a key site for chemical reactions. The reduction of this group can occur under specific conditions. For instance, the N-nitroso degradation product, formed under acidic conditions, can be further reduced. While specific studies on the direct reduction of the nitroamino group in this compound are not extensively detailed in the provided results, analogous N-nitroamines are known to be reduced to their corresponding hydrazines.

Oxidation of the nitroamino moiety can lead to the cleavage of the nitrogen-nitrogen bond, potentially releasing nitrogen oxides.

Reactions at the Nitrate Ester Moiety (e.g., Transnitration, Hydrolysis)

The nitrate ester (-O-NO2) is arguably the most reactive site on the molecule under typical environmental conditions.

Hydrolysis: As detailed in section 5.1.1, the primary reaction at this site is hydrolysis, which cleaves the ester linkage to form an alcohol (2-(ethylnitroamino)ethanol) and nitric acid. This reaction is a fundamental degradation pathway in aqueous solutions.

Transnitration: The nitrate ester group can potentially undergo transnitration reactions, where the nitrate group is transferred to another nucleophilic species, such as another alcohol. This type of reaction is often catalyzed by acid.

The susceptibility of the nitrate ester to hydrolysis is a defining characteristic of the molecule's chemical reactivity and a primary determinant of its stability.

Table of Mentioned Compounds

Compound Name
This compound
2-(ethylnitroamino)ethanol
Formaldehyde
N-nitroso-2-(ethylamino)ethyl nitrate
Nitric acid
Nitrogen dioxide
Hydrazines

Derivatization Strategies for Analogues and Related Compounds

Derivatization of this compound is primarily undertaken for academic purposes, such as creating analogues for comparative structure-activity relationship studies or for introducing isotopic labels to investigate reaction mechanisms.

Synthesis of Structurally Modified Analogues for Comparative Studies

The synthesis of analogues of this compound, such as the well-studied energetic plasticizer n-butyl-N-(2-nitroxyethyl)nitramine (n-BuNENA), provides a clear blueprint for creating structurally modified compounds. The general method involves the dinitration of an N-alkylethanolamine precursor, where both the hydroxyl group and the secondary amine hydrogen are replaced by nitro groups. icm.edu.plresearchgate.net

The synthesis of n-BuNENA from N-butylethanolamine has been optimized using various nitrating agents. A particularly effective method utilizes N-nitropyridinium nitrate in acetonitrile (B52724). This approach is noted for its short reaction time, operational simplicity (one-step process), and good yield. icm.edu.plresearchgate.net An alternative method employs thionyl nitrate as the nitrating agent. researchgate.net

By substituting the starting N-butylethanolamine with other N-alkylethanolamines, a series of analogues can be produced for comparative analysis. For instance, using N-methylethanolamine or N-propylethanolamine would yield the corresponding methyl and propyl analogues of this compound. These comparative studies are crucial for understanding how the alkyl chain length influences properties such as energetic performance, thermal stability, and plasticizing efficiency in various material formulations.

Starting MaterialNitrating AgentProductReported YieldReference
N-ButylethanolamineN-Nitropyridinium nitrate2-[Butyl(nitro)amino]ethyl nitrate (n-BuNENA)75% icm.edu.pl
N-ButylethanolamineThionyl nitrate2-[Butyl(nitro)amino]ethyl nitrate (n-BuNENA)Good researchgate.net
N-ButylethanolamineNitric acid / Acetic anhydride (B1165640)2-[Butyl(nitro)amino]ethyl nitrate (n-BuNENA)N/A icm.edu.plresearchgate.net
Generic N-AlkylethanolamineVarious (e.g., N2O5)N-Alkyl-N-(2-nitroxyethyl)nitramineVariable researchgate.net

Introduction of Isotopic Labels for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, and it can be applied to study the formation, degradation, or reactivity of this compound. nih.gov The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), allows researchers to track the fate of specific atoms through complex reaction pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). researchgate.netpmda.go.jp

For a molecule like this compound, which contains three distinct nitrogen atoms (one in the nitroamino group and two in the nitrate ester and nitro groups), selective ¹⁵N labeling can provide profound mechanistic insights.

Synthetic Strategies for Isotopic Labeling:

Using Labeled Precursors: A common strategy is to employ a commercially available starting material already enriched with the desired isotope. For example, ¹⁵N-labeled sodium nitrite (B80452) (Na¹⁵NO₂) can be used to generate labeled nitrating agents. wikipedia.org Similarly, the synthesis could start from ¹⁵N-labeled aqueous ammonia (B1221849) (¹⁵NH₃) to construct the amine backbone, a method demonstrated in the synthesis of ¹⁵N-labeled glycine. nih.gov

During Nitration: The nitration step itself can be performed with a ¹⁵N-enriched nitrating agent. For instance, preparing nitric acid (H¹⁵NO₃) or dinitrogen pentoxide (¹⁵N₂O₅) from labeled precursors would introduce the isotope into the nitroamino and/or nitrate ester functionalities.

Applications in Mechanistic Studies:

Degradation Pathways: By tracking the distribution of ¹⁵N in the degradation products, one can distinguish between different proposed mechanisms, such as those involving N-N bond cleavage versus C-N bond cleavage. nih.govacs.org

Formation Mechanisms: Studies on the formation of N-nitramines from secondary amines and reactive nitrogen species, such as peroxynitrite, have proposed free radical mechanisms. acs.orgresearchgate.netnih.gov In these pathways, an amino radical (R₂N•) is thought to react with nitrogen dioxide (•NO₂) to form the nitramine. acs.orgresearchgate.net Using ¹⁵N-labeled amine and unlabeled •NO₂ (or vice versa) would definitively confirm the origin of the nitrogen atoms in the final product.

Chemical Interactions with Other Molecular Species

The functional groups within this compound—specifically the nitroamino (-N(NO₂)-) and nitrate ester (-ONO₂) moieties—are rich in electronegative oxygen atoms, making them capable of participating in various forms of chemical interactions.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Chemical Systems

Non-covalent interactions are critical in determining the condensed-phase structure, stability, and sensitivity of energetic materials. rsc.org For this compound, which lacks aromatic rings for π-stacking, hydrogen bonding is the most significant non-covalent interaction.

The oxygen atoms of both the nitro group and the nitrate ester group are strong hydrogen bond acceptors. In a chemical system containing hydrogen bond donors (e.g., water, alcohols, or primary/secondary amines), these oxygen atoms can readily participate in intermolecular hydrogen bonds. dtic.mil These interactions can significantly influence the compound's physical properties, such as solubility and melting point, and play a role in the stability of co-crystals or formulations with other materials. acs.org

In the crystal structures of related energetic materials, extensive networks of hydrogen bonds are often observed, which contribute to crystal density and reduced sensitivity. rsc.org While this compound itself does not have hydrogen bond donor sites, its interactions with donor molecules are a key aspect of its chemical behavior in mixtures. Computational methods like PIXEL can be used to evaluate the energy contributions of these interactions, distinguishing between electrostatic, polarization, dispersion, and repulsion terms. researchgate.net

Functional GroupPotential Interaction TypeInteracting Partner (Example)Significance
Nitroamino (-N(NO₂)-)Hydrogen Bond AcceptorWater (H-O-H), Alcohols (R-O-H)Influences solubility, crystal packing, and stability of mixtures.
Nitrate Ester (-ONO₂)Hydrogen Bond AcceptorWater (H-O-H), Alcohols (R-O-H)Affects solvation properties and intermolecular forces in formulations.
Alkyl Chain (-CH₂CH₃, -CH₂CH₂-)van der Waals Forces (Dispersion)Other nonpolar moleculesContributes to overall lattice energy and compatibility with plasticizers.

Chelation and Coordination Chemistry with Metal Ions (if applicable to academic studies, not related to specific materials applications)

The oxygen atoms of the nitroamino and nitrate ester groups in this compound can act as Lewis bases, allowing them to function as ligands in coordination complexes with metal ions. This area is primarily of academic interest for studying the fundamental coordination chemistry of these functional groups.

Nitrate Ion Coordination: The nitrate ion is a versatile ligand that can coordinate to metal ions in both a monodentate (binding through one oxygen) and a bidentate (binding through two oxygen atoms) fashion. researchgate.netwikipedia.org The formation of transition metal nitrate complexes is a well-established area of coordination chemistry. wikipedia.org The nitrate ester group in this compound can be expected to exhibit similar, albeit likely weaker, coordinating ability.

Nitro Group Coordination: The nitro group can also coordinate to metal ions through its oxygen atoms. This interaction can range from a full covalent bond to a weaker "semicoordination," which is considered a non-covalent interaction. rsc.org Theoretical and structural studies have characterized these M···O-N-O interactions, highlighting the predominant role of electrostatic effects. rsc.org

Given that this compound possesses multiple potential coordination sites (the four oxygen atoms of the nitroamino and nitrate ester groups, plus the tertiary amine nitrogen), it could potentially act as a multidentate or bridging ligand in academic studies, forming chelate rings with suitable metal ions. The study of such complexes can provide insight into the electronic effects of these energetic functional groups on the properties of the metal center. mdpi.comacs.org

Advanced Analytical Techniques and Spectroscopic Analysis

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are fundamental for separating 2-(Ethylnitroamino)ethyl nitrate (B79036) from complex matrices, assessing its purity, and resolving potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of energetic compounds, including nitroamines and nitrate esters. nih.gov A typical HPLC method for 2-(Ethylnitroamino)ethyl nitrate involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com For mass spectrometry (MS) compatibility, a volatile acid like formic acid is often used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Method development for analyzing energetic materials by HPLC focuses on optimizing the mobile phase composition and flow rate to achieve efficient separation. nih.gov Validation of the developed HPLC method is crucial to ensure its reliability and is performed by evaluating parameters such as accuracy, linearity, precision (expressed as relative standard deviation or RSD), limit of detection (LOD), and limit of quantification (LOQ). nih.govyoutube.com For instance, a validated RP-HPLC method for various organic explosives demonstrated RSD values for precision in the range of 1.23–3.57%. nih.gov

Interactive Table: Typical HPLC Parameters for Energetic Compound Analysis

Parameter Value/Condition Source
Column Reverse Phase C-18 nih.govbibliotekanauki.pl
Mobile Phase Acetonitrile/Water sielc.com
Detector UV-Vis (e.g., 210 nm, 220 nm) nih.govwho.int
Flow Rate 1.0 - 2.0 mL/min nih.govwho.int

| Injection Volume | 2-5 µL | epa.gov |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the determination of this compound, particularly for trace-level detection. chromatographyonline.comeuropeanpharmaceuticalreview.comacs.orgacs.org When coupled with sensitive detectors like a thermal energy analyzer (TEA) or a nitrogen-phosphorus detector (NPD), GC can achieve low detection limits. chromatographyonline.comnih.gov For instance, full evaporation static headspace GC (FE-SHSGC) with NPD has been shown to be a highly sensitive method for analyzing semi-volatile nitrosamines. europeanpharmaceuticalreview.comnih.gov

For trace analysis of explosives, large volume injection (LVI) techniques coupled with GC-MS can significantly enhance sensitivity, with detection limits in the picogram range. rsc.org The choice of carrier gas, such as helium, is important for optimal performance, especially in GC-MS applications. chromatographyonline.com Sample preparation for GC analysis often involves extraction with a suitable solvent like methylene (B1212753) chloride. epa.gov

Interactive Table: GC Parameters for Nitroamine Analysis

Parameter Value/Condition Source
Injection Technique Splitless, Headspace, Large Volume Injection epa.govrsc.orgrestek.com
Column e.g., DB5-MS capillary column nih.gov
Carrier Gas Helium chromatographyonline.com
Detector MS, TEA, NPD, ECD chromatographyonline.comnih.govnih.gov

| Oven Temperature Program | Ramped | nih.gov |

Advanced Mass Spectrometry Applications

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In positive electrospray ionization (ESI)-MS/MS, protonated nitrosamine (B1359907) compounds produce diagnostic fragment ions. nih.govresearchgate.net Common fragmentation pathways for nitroamines include the loss of the NO radical (a loss of 30 Da) and the loss of H₂O. nih.govresearchgate.net The fragmentation of nitramines under electron ionization (EI) can parallel thermal decomposition, often initiated by the cleavage of the N-NO₂ bond. nih.gov The study of these fragmentation pathways is crucial for the unambiguous identification of novel nitrosamine and nitramine compounds. nih.govresearchgate.netnih.gov

High-resolution accurate mass (HRAM) spectrometry, often performed using instruments like the Orbitrap, provides highly accurate mass measurements (typically ≤1 ppm with internal calibration). nih.gov This high mass accuracy allows for the confident determination of the elemental composition of a molecule, which is a critical step in its identification. nih.gov HRAM is particularly valuable in distinguishing the target analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. digitellinc.com

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.govyoutube.com This separation, which occurs on a millisecond timescale, can resolve isomers that are indistinguishable by mass spectrometry alone. nih.govfrontiersin.org IMS-MS is particularly useful for differentiating positional isomers and stereoisomers. youtube.comacs.org The combination of gas chromatography with IMS (GC-IMS) further enhances selectivity by providing a two-dimensional separation based on retention time and drift time. researchgate.net This technique has been successfully applied to the analysis of various nitrosamines. researchgate.net

Development of Specific Spectroscopic Probes for Detection and Monitoring

The detection and monitoring of this compound, a compound containing both a nitrate ester and a nitramine functional group, can leverage advanced spectroscopic techniques. The development of specific probes and methods is crucial for tracking its presence in various matrices and for monitoring its formation or degradation in real-time. Methodologies often target the distinct chemical moieties within the molecule, such as the nitrate (-ONO2) or the nitroamino (-N-NO2) group.

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive approach for in-situ reaction monitoring. These methods can provide real-time information on the concentration of reactants, intermediates, and products by detecting their characteristic molecular vibrations.

For a molecule such as this compound, vibrational spectroscopy can track the specific vibrational bands associated with its key functional groups. The nitrate and nitroamine groups have distinct spectral signatures. For instance, the asymmetric and symmetric stretching vibrations of the NO2 group in both the nitrate ester and the nitramine moiety would appear as strong bands in the infrared and Raman spectra.

Detailed Research Findings:

While specific in-situ studies on the synthesis of this compound are not widely published, the principles can be inferred from analyses of related compounds. The nitrate anion (NO₃⁻) exhibits characteristic vibrational modes that are well-documented. researchgate.net The primary vibrational bands for organic nitrates are typically observed for the O-NO2 group.

FTIR spectroscopy has been used to characterize ethyl nitrate, a related compound, revealing its spectral features. nih.gov Similarly, Raman spectroscopy is highly effective for identifying the vibrational modes of nitrate groups. researchgate.net The monitoring of a reaction to produce this compound would likely involve tracking the appearance and increase in intensity of the characteristic absorption bands for the nitramine and nitrate ester groups, while simultaneously monitoring the disappearance of bands corresponding to the starting materials.

Interactive Data Table: Characteristic Vibrational Frequencies for Related Functional Groups

Below is a table of typical vibrational frequency ranges that would be relevant for monitoring a reaction involving this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
Nitrate Ester (-O-NO₂)Asymmetric Stretch (asym. NO₂)1660–1625FTIR, Raman
Nitrate Ester (-O-NO₂)Symmetric Stretch (sym. NO₂)1285–1270FTIR, Raman
Nitramine (R-N-NO₂)Asymmetric Stretch (asym. NO₂)1600–1530FTIR, Raman
Nitramine (R-N-NO₂)Symmetric Stretch (sym. NO₂)1300–1250FTIR, Raman
C-N StretchStretch1250–1020FTIR, Raman
C-O StretchStretch1260-1000FTIR, Raman

Chemiluminescence (CL) and fluorescence-based methods are highly sensitive techniques that can be adapted for the detection of this compound, primarily by targeting its nitrate and nitroamine functionalities. These methods often rely on a chemical reaction that produces a light-emitting species.

Chemiluminescence-Based Detection:

Chemiluminescence detection is particularly relevant for compounds containing nitrate and other nitric oxide (NO) derivatives. researchgate.netuiowa.edu The most common approach involves the chemical reduction of the nitrate or nitrite (B80452) group to nitric oxide (NO). The gaseous NO is then reacted with ozone (O₃) in a reaction chamber, which produces electronically excited nitrogen dioxide (NO₂). As the excited NO₂ relaxes to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of NO present. uiowa.eduspringernature.com

To detect this compound, the sample would first be treated with a reducing agent to convert the nitrate ester and potentially the nitroamine group into a species that can be easily measured. Different reducing agents and conditions can offer selectivity between nitrate and nitrite. researchgate.net For instance, a tri-iodide reagent is often used for the reduction of a broad range of nitrogen oxides, including nitrite and S-nitrosothiols, to NO. nih.gov

Fluorescence-Based Detection:

Fluorescence-based detection methods typically involve a reaction where the analyte quenches the fluorescence of a probe or participates in a reaction that creates a fluorescent product. For the detection of nitrate or nitrite, a common strategy is to first reduce the nitrate to nitrite. The nitrite is then reacted with a specific reagent in what is often a modification of the Griess test. rsc.orgnih.gov

For example, nitrite can react with an aromatic amine (like 2,3-diaminonaphthalene (B165487) or 3-aminophenol) under acidic conditions to form a fluorescent triazole derivative or an azo dye that can quench the fluorescence of another compound through an inner filter effect (IFE). rsc.orgnih.gov A ratiometric fluorescent probe based on carbon dots and Rhodamine B has been developed for the visual and sensitive detection of nitrite, with a limit of detection (LOD) as low as 67 nM. nih.gov Such a system could be applied to detect this compound following a selective reduction step.

Interactive Data Table: Performance of Relevant Detection Methods for Nitrate/Nitrite

The following table summarizes the performance characteristics of chemiluminescence and fluorescence-based methods for detecting nitrite and nitrate, which are the target analytes after conversion from this compound.

MethodAnalyteReagent/ProbeLimit of Detection (LOD)Linear RangeReference
ChemiluminescenceNitriteLuminol2 x 10⁻⁹ mol/L8x10⁻⁹ to 1x10⁻⁵ M researchgate.net
ChemiluminescenceNitrateLuminol (after photolytic reduction)4 x 10⁻⁹ mol/L8x10⁻⁹ to 1x10⁻⁵ M researchgate.net
FluorescenceNitrite3-acetoacetyl-7-diethylaminocoumarin (ADC) / 3-aminophenol (B1664112) (3-Aph)24.6 nM0.1 µM to 50 µM rsc.org
FluorescenceNitriteCarbon dot / Rhodamine B67 nM0 to 40 µM nih.gov
LC-FLNitrite2,3-diaminonaphthalene (DAN)0.29 pg/mLNot Specified nih.gov
LC-FLNitrate2,3-diaminonaphthalene (DAN) (after enzymatic reduction)0.30 pg/mLNot Specified nih.gov

These detection limits and ranges are for the direct analysis of nitrite or nitrate in various sample types. The application to this compound would depend on the efficiency of the initial chemical conversion step.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Paradigms for Complex Nitroaminoethyl Nitrates

The synthesis of complex nitroaminoethyl nitrates, including 2-(Ethylnitroamino)ethyl nitrate (B79036), is moving beyond traditional batch methods towards more controlled and efficient processes. These emerging paradigms promise to deliver compounds with tailored properties and enhanced safety profiles.

Stereoselective Synthesis and Chiral Analogues

The introduction of chirality into energetic materials is a largely unexplored area with the potential to significantly influence crystal packing, density, and sensitivity. Future research will likely focus on the stereoselective synthesis of 2-(Ethylnitroamino)ethyl nitrate analogues. The development of chiral catalysts and synthetic routes will be crucial to obtaining enantiomerically pure compounds. Investigating the properties of these chiral analogues will provide fundamental insights into the structure-property relationships of energetic materials. For instance, controlling the stereochemistry could lead to the formation of denser, more stable crystalline structures, potentially enhancing the energetic output while reducing sensitivity to accidental detonation.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of energetic materials, often involving highly exothermic and hazardous nitration reactions, is particularly amenable to the advantages offered by flow chemistry. europa.euvapourtec.com Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and minimizing the formation of hazardous hotspots. vapourtec.comresearchgate.neteuropa.eu This enhanced control can lead to higher purity products and improved reproducibility. vapourtec.com

The adoption of flow chemistry for the synthesis of nitro compounds is a growing trend, with research demonstrating its potential to improve safety and efficiency. researchgate.neteuropa.eu For the production of compounds like this compound, continuous processing offers a safer and more scalable alternative to traditional batch methods. vapourtec.com Future work will likely focus on optimizing flow reactor designs and integrating real-time monitoring and control systems to further enhance the safety and efficiency of the synthesis process. mt.com The European Commission's Joint Research Centre has highlighted the importance of flow chemistry in the safer production of explosives. vapourtec.com

Advanced Multiscale Modeling of Reactivity and Behavior

To accelerate the discovery and design of new energetic materials, researchers are increasingly turning to advanced computational modeling techniques. These methods allow for the prediction of material properties and behavior, reducing the need for hazardous and costly experimental work. umd.edu

Integration of Quantum Mechanics and Molecular Dynamics

A significant challenge in modeling energetic materials is bridging the gap between the quantum mechanical (QM) phenomena that govern chemical reactions and the macroscopic behavior of the material. aip.orgtechscience.com Multiscale modeling, which integrates different theoretical approaches across various length and time scales, is a promising solution. aip.orgacs.org

Future research will focus on developing more robust and accurate multiscale models that seamlessly couple QM methods with classical molecular dynamics (MD) simulations. rsc.org QM calculations provide accurate descriptions of bond breaking and formation during decomposition, while MD simulations can model the bulk properties and response of the material to external stimuli. rsc.org This integrated approach will enable a more comprehensive understanding of the initiation and detonation processes of compounds like this compound. researchgate.net

Machine Learning Applications in Property Prediction and Reaction Design

Machine learning (ML) is rapidly emerging as a powerful tool in materials science, with significant potential for application in the field of energetic materials. mdpi.comresearchgate.net By training algorithms on existing data, ML models can predict the properties of novel compounds with remarkable accuracy, accelerating the screening of potential candidates. umd.eduumd.edu

Future research will involve the development of sophisticated ML models for predicting key performance parameters such as detonation velocity, pressure, and sensitivity for nitroaminoethyl nitrates. arxiv.org These models can be trained on data from quantum mechanical calculations and experimental results to establish structure-property relationships. mdpi.com Furthermore, ML can aid in reaction design by predicting optimal synthesis conditions and identifying promising new synthetic routes. The integration of ML with automated synthesis platforms could revolutionize the discovery and development of new energetic materials. researchgate.net

Integration into Novel Chemical Systems and Precursor Roles

Beyond its direct application as an energetic material, this compound may find utility as a precursor or component in more complex chemical systems.

Research into the use of related compounds as precursors for other materials is an active area. For example, studies have investigated the linking of chemical precursors to the synthesis of other nitrate esters, a concept that could be extended to this compound. lanl.govnih.gov The ability to trace the origin of an energetic material through its chemical precursors has significant forensic applications. lanl.gov

Design of Next-Generation Chemical Building Blocks

The molecular structure of this compound, featuring both a nitramine and a nitrate ester group, makes it a significant component in the design of advanced energetic materials. researchgate.net While often used as an energetic plasticizer itself, its core structure serves as a template for next-generation chemical building blocks. Future research is focused on leveraging the NENA moiety to synthesize novel, more complex energetic molecules. For instance, incorporating the nitratoethyl-nitramine structure onto different molecular backbones, such as isoxazoles, has been shown to yield materials with high density and superior calculated specific impulse compared to traditional propellants like n-butyl NENA. nih.gov This approach allows for the fine-tuning of properties such as thermal stability, density, and energy output by modifying the parent structure to which the NENA group is attached. nih.gov The goal is to create new compounds that retain the excellent plasticizing and energetic properties of the NENA family while enhancing safety and performance characteristics. researchgate.netnih.gov

Role in Advanced Materials Chemistry (e.g., specific chemical transformations for material synthesis)

Future work in this area involves exploring specific chemical transformations to better integrate these plasticizers into the polymer matrix. Research into the curing mechanisms of propellant binders containing NENA plasticizers is crucial. researchgate.net Understanding the interactions between the plasticizer and the polymer at a molecular level can lead to the development of new binder systems with enhanced durability and reliability. Molecular dynamics simulations and quantum chemical calculations are being employed to study the miscibility, binding energy, and free volume of NENA-plasticized polymers, providing insights that guide the synthesis of next-generation materials with optimized compatibility and performance. researchgate.net

Challenges in the Fundamental Understanding of Reactivity and Stability

A complete understanding of the reactivity and stability of this compound is critical for its safe handling and application. This remains a significant challenge due to the complex interplay of its two energetic functional groups.

Unraveling Complex Decomposition Mechanisms in Condensed Phases

The thermal decomposition of secondary nitramines, the class of compounds to which this compound belongs, is a complex process. It is generally accepted that the initial step in the decomposition is the cleavage of the N–NO2 bond. rsc.org However, the subsequent secondary reactions in the condensed phase are intricate and not fully understood.

For the closely related compound, n-Butyl-nitratoethylnitramine (Bu-NENA), studies have shown that its decomposition can be driven by hydrolysis, leading to the formation of n-Butylethanolnitramine and nitric acid. researchgate.net The thermal stability of nitrocellulose, often used in formulations with NENA plasticizers, is also known to be affected by its nitrate content, with decomposition temperatures decreasing as nitrogen percentage increases. nih.gov This highlights the complex interactions that can occur in a formulated material. Future research must focus on identifying the key intermediates and reaction pathways in the condensed-phase decomposition of this compound, considering factors like pressure, temperature, and the presence of other materials. rsc.orgresearchgate.net Advanced analytical techniques are needed to probe these rapid and complex reactions.

Understanding Structure-Reactivity Relationships at the Quantum Level

Quantum chemical calculations are indispensable tools for understanding the relationship between the molecular structure of energetic compounds and their reactivity and stability. rsc.orgmdpi.com For nitratoethylnitramine (NENA), computational studies using density functional theory (DFT) have investigated its tautomers and charged forms. nih.gov These studies revealed that the molecule is sensitive to negative charge development, which can lead to the rupture of the O-NO2 bond. nih.gov

Calculations have also shown that different conformations (s-cis vs. s-trans) have slightly different stabilities. nih.gov Understanding the homolytic bond dissociation energies (BDE) of the weakest bonds, typically the N-NO2 or O-NO2 bonds, is crucial for predicting thermal stability. rsc.orgnih.gov Future quantum-level studies will need to explore the excited states and potential energy surfaces of this compound in greater detail to build accurate models of its initiation and decomposition behavior. nih.gov These theoretical insights are essential for the rational design of more stable and less sensitive energetic materials. rsc.org

Opportunities for Interdisciplinary Research in Chemical Sciences

The study of this compound provides fertile ground for interdisciplinary collaboration, particularly at the intersection of chemistry, physics, and materials science.

Interface with Theoretical Physics and Computational Materials Science

The quest for safer and more powerful energetic materials necessitates a deep, predictive understanding of their behavior under extreme conditions. lanl.gov This is where theoretical physics and computational materials science play a pivotal role. The development of advanced theoretical methodologies is key to interpreting and ultimately enhancing the thermal stability of energetic compounds like this compound. rsc.org

Ab initio molecular dynamics (AIMD) simulations can provide detailed theoretical insights into reaction pathways and the formation of key intermediates during thermal decomposition in the condensed phase. rsc.org Furthermore, the growing field of machine learning offers new avenues for constructing potential energy surfaces and predicting the stability and performance of newly designed energetic materials. rsc.orgresearchgate.net By integrating quantum chemical calculations with larger-scale simulations, researchers can model the link between molecular properties and the macroscopic behavior of a material. rsc.orgresearchgate.net This interdisciplinary approach is instrumental in accelerating the discovery and development of next-generation energetic materials that balance high performance with enhanced safety. rsc.orglanl.gov

Contributions to Green Chemistry Innovations

A significant trend in the development of energetic materials is the integration of green chemistry principles to create more environmentally benign and safer manufacturing processes. envirobites.org This involves several key areas of innovation:

Safer Synthesis Routes: Research focuses on replacing hazardous reagents used in traditional nitration. For instance, the development of novel nitrating agents aims to reduce the production of large volumes of toxic and corrosive spent acid, which requires costly and complex recycling or neutralization. researchgate.net

Atom Economy: New synthetic methods are being designed to maximize the incorporation of starting materials into the final product, minimizing waste. researchgate.net

Biodegradable Materials: While the focus in energetic materials is primarily on performance and stability, the broader field of plasticizers is moving towards bio-sourced and biodegradable alternatives to reduce environmental impact. envirobites.orgprnewswire.com This includes designing plasticizers from sustainable materials and ensuring they can degrade more rapidly in the environment. envirobites.org

Advanced Modeling: The use of machine learning and computational methods is an emerging trend for designing and screening new energetic compounds. nih.gov This approach can accelerate the discovery of new materials with desired properties, including those with better environmental profiles, by reducing the need for extensive and resource-intensive trial-and-error experimentation. nih.gov

The application of these green chemistry principles to the synthesis of this compound and related compounds could lead to manufacturing processes that are safer, more efficient, and generate less hazardous waste. researchgate.netenvirobites.org

Q & A

Q. What are the established synthetic routes for 2-(ethylnitroamino)ethyl nitrate, and how do reaction conditions influence yield?

The compound is synthesized via nitration of precursor amines or alcohols. A common method involves reacting 2-(ethylamino)ethanol with a nitrating agent (e.g., nitric acid or acetyl nitrate) under controlled temperatures (-10°C to 25°C). Yield optimization requires precise stoichiometry, inert atmospheres, and quenching to prevent decomposition . Characterization via 1^1H/13^13C NMR and FTIR confirms the presence of nitro (NO2_2) and nitrate (O-NO2_2) functional groups. Impurity profiles should be monitored using HPLC with UV detection (λ = 210–230 nm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • FTIR : Key peaks include asymmetric NO2_2 stretching (~1540 cm1^{-1}) and nitrate ester vibrations (~1270 cm1^{-1}) .
  • NMR : 1^1H NMR shows ethyl group splitting patterns (δ 1.2–1.5 ppm for CH3_3, δ 3.5–4.5 ppm for CH2_2-O-NO2_2). 15^15N NMR distinguishes nitroamino (-NH-NO2_2) from nitrate ester groups .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H]+^+ at m/z 208.1 and fragmentation patterns (e.g., loss of NO2_2 or CH2_2CH3_3 groups) .

Q. How should researchers assess the thermal stability of this compound?

Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Decomposition onset temperatures typically range 120–150°C. Isothermal stability studies (e.g., 40°C for 30 days) quantify degradation products like nitric oxide (NO) or ethylene derivatives. Store samples at -20°C in amber vials to minimize photolytic decay .

Advanced Research Questions

Q. What computational methods predict the reactivity and decomposition pathways of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model bond dissociation energies (BDEs) and transition states. Key findings:

  • The nitroamino group has lower BDE (~180 kJ/mol) than the nitrate ester (~220 kJ/mol), making it a primary decomposition site.
  • Solvent effects (e.g., acetonitrile vs. water) alter reaction kinetics by stabilizing zwitterionic intermediates .
    Validate predictions with kinetic studies (e.g., Arrhenius plots from GC-MS data) .

Q. How can conflicting data on nitrate ester reactivity in polar solvents be resolved?

Discrepancies arise from solvent purity, trace metal ions (e.g., Fe3+^{3+}), or competing hydrolysis pathways. Mitigation strategies:

  • Use chelating agents (EDTA) to sequester metals.
  • Conduct parallel experiments in deuterated solvents (D2_2O, CD3_3CN) to track proton exchange via 1^1H NMR .
  • Compare results with ethyl nitrate (CAS 625-58-1) as a reference compound .

Q. What analytical challenges arise in detecting this compound in environmental matrices?

  • Low UV Absorbance : Requires derivatization (e.g., Griess reaction for nitrite/nitrate byproducts) or LC-MS/MS with MRM transitions (e.g., m/z 208 → 46 for NO2_2^-) .
  • Matrix Interference : Solid-phase extraction (C18 or HLB cartridges) improves recovery rates from soil or water samples .

Q. How does the compound’s structure influence its compatibility with polymeric materials?

  • Plasticizer Leaching : Test compatibility with PVC, polyurethanes, or silicones via accelerated aging (70°C/75% RH). Monitor nitrate migration using ion chromatography (IC) .
  • Explosive Synergy : Assess sensitivity in mixtures with RDX or HMX using impact/friction tests (UN Recommendations). The nitroamino group increases sensitivity compared to pure nitrate esters .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational models and structurally analogous compounds (e.g., ethyl nitrate, nitroethanol) .
  • Safety Protocols : Follow OSHA guidelines for nitrosamine handling (ventilation, PPE) due to potential carcinogenicity .

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